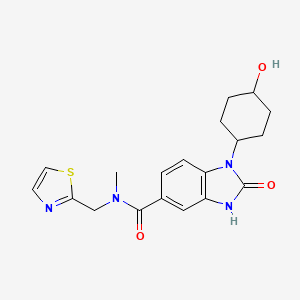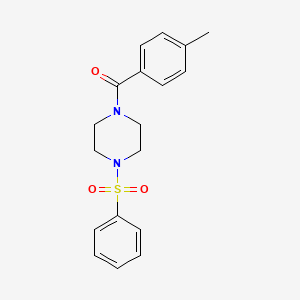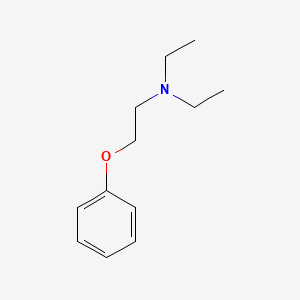![molecular formula C20H19N3O2 B5555186 3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)
3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-[(6-Methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide involves complex chemical reactions, typically starting from pyridazinone derivatives. For example, the synthesis of related 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives has been achieved through reactions that are characterized by the use of IR, 1H-NMR, and mass spectra for structural elucidation (Wang et al., 2008). These methods provide a comprehensive understanding of the molecular framework and facilitate the assessment of the cardiotonic activities of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of benzamide and pyridazinone derivatives is critical for their biological activity. Structural studies, such as X-ray crystallography, have been pivotal in understanding the molecular geometry and interactions within these compounds. For instance, the study of related benzamide derivatives has shown that crystallization patterns and molecular geometry can significantly influence their physical and chemical properties (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving 3-[(6-Methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide and its derivatives often lead to diverse biological activities. These reactions can be tailored to produce compounds with specific properties, such as cardiotonic activity, which has been observed in similar compounds synthesized for therapeutic purposes (Wang et al., 2008).
Physical Properties Analysis
The physical properties of 3-[(6-Methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical application. These properties are often determined using techniques like X-ray crystallography, which provides detailed insights into the compound's structure and its implications on physical characteristics (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of benzamide and pyridazinone derivatives, are influenced by their molecular structure. Studies involving detailed chemical analysis and computational chemistry methods, such as DFT calculations, have been used to predict the reactivity and to design compounds with desired chemical properties (Demir et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
A study highlighted the synthesis of novel pyridine and fused pyridine derivatives, starting from a specific hydrazinyl pyridine-carbonitrile compound, leading to triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies, indicating their potential for further biological applications (Flefel et al., 2018).
Cardiotonic Activity Studies
Another research effort focused on synthesizing 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, with some compounds showing clear cardiotonic effects compared to levosimendan, a known cardiotonic agent. This study illustrates the potential therapeutic applications of pyridazinone derivatives in cardiovascular diseases (Wang et al., 2008).
Antimicrobial and Antioxidant Activities
Further research into pyridine derivatives, including the synthesis and evaluation of a series of compounds, showcased antimicrobial and antioxidant activities. This suggests a potential role for such compounds in developing new antimicrobial and antioxidant agents, contributing to the pharmaceutical field (Ibrahim & Behbehani, 2014).
Anti-inflammatory Activity
A study involving the synthesis of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon reported the creation of pyridines, pyrimidinones, and oxazinones with significant anti-inflammatory activity. This work contributes to the ongoing search for effective anti-inflammatory compounds (Amr et al., 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-11-12-19(23-22-14)25-18-10-6-9-17(13-18)20(24)21-15(2)16-7-4-3-5-8-16/h3-13,15H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBFOOKQRZOHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-(2-thienyl)pyrimidin-4-ol](/img/structure/B5555108.png)

![3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)
![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)


![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)
![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)
![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)